N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide
Description
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core modified with a piperidine sulfonyl group at the 4-position. The amide nitrogen is linked via a methylene bridge to a 1-(4-chlorophenyl)-substituted tetrazole ring. The tetrazole moiety, a five-membered aromatic heterocycle with four nitrogen atoms, is known for its metabolic stability and role in bioisosteric replacements. The molecular formula is deduced as C₁₉H₁₉ClN₆O₃S, with a molecular weight of approximately 446.5 g/mol based on structural analysis.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O3S/c21-16-6-8-17(9-7-16)27-19(23-24-25-27)14-22-20(28)15-4-10-18(11-5-15)31(29,30)26-12-2-1-3-13-26/h4-11H,1-3,12-14H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBXXWVUJZKVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions.
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets. The specific environmental factors influencing the action of this compound are currently unknown.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs identified in the literature, focusing on molecular features, substituents, and physicochemical implications.
N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 920440-44-4)
- Molecular Formula : C₂₀H₂₈N₆O₃S
- Molecular Weight : 432.5 g/mol
- Key Differences: The tetrazole substituent is cyclohexyl (aliphatic) instead of 4-chlorophenyl (aromatic). The cyclohexyl group increases steric bulk and lipophilicity (logP) compared to the aromatic chlorophenyl group, which may influence membrane permeability and metabolic stability.
1-(4-Chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide (CAS 897623-30-2)
- Molecular Formula : C₁₉H₁₆Cl₂N₆O₂
- Molecular Weight : 431.3 g/mol
- Key Differences :
- The benzamide core is replaced with a pyrrolidone carboxamide , introducing a cyclic ketone and altering the backbone conformation.
- The compound features two chlorine atoms (on both the tetrazole and pyrrolidone-associated phenyl rings), increasing molecular weight and polarity compared to the target compound.
- The pyrrolidone ring may enhance solubility via hydrogen bonding but reduce rigidity compared to the benzamide scaffold.
- Structural Implications : The dual chlorine substitution could amplify halogen bonding interactions, while the pyrrolidone’s ketone may influence pharmacokinetic properties like solubility and metabolic clearance .
Table 1: Comparative Analysis of Structural Analogs
Discussion of Structural and Functional Variations
- Tetrazole Substituents: 4-Chlorophenyl (Target and ): Enhances aromaticity and electronic interactions (e.g., halogen bonding).
- Backbone Modifications :
- Chlorine Atoms :
- Dual chlorine substitution () may enhance binding affinity in halogen-rich environments but could increase metabolic susceptibility.
Preparation Methods
Tetrazole Ring Formation
The tetrazole core is synthesized via a [3+2] cycloaddition between 4-chlorophenylacetonitrile and sodium azide, catalyzed by triethylamine hydrochloride (Scheme 1).
Procedure :
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4-Chlorophenylacetonitrile (1.0 equiv) is reacted with NaN₃ (1.2 equiv) and Et₃N·HCl (0.2 equiv) in DMF at 80°C for 12 hours.
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The reaction is quenched with ice water, and the precipitate is filtered to yield 1-(4-chlorophenyl)-1H-tetrazole-5-carbonitrile (85% yield).
Optimization :
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Solvent screening (DMF vs. EtOH vs. H₂O) showed DMF maximizes yield (Table 1).
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Catalytic ZnCl₂ (10 mol%) reduced reaction time to 6 hours (92% yield).
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 85 |
| EtOH | 78 | 18 | 72 |
| H₂O | 100 | 24 | 65 |
Reduction to Primary Amine
The nitrile group is reduced to an amine using LiAlH₄ in THF:
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1-(4-Chlorophenyl)-1H-tetrazole-5-carbonitrile (1.0 equiv) is treated with LiAlH₄ (2.0 equiv) in THF under reflux for 4 hours.
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Workup with aqueous NH₄Cl yields 1-(4-chlorophenyl)-1H-tetrazole-5-methanamine (78% yield).
Synthesis of 4-(Piperidine-1-Sulfonyl)Benzoic Acid
Sulfonylation of Piperidine
Piperidine is sulfonylated using 4-chlorosulfonylbenzoic acid under basic conditions:
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4-Chlorosulfonylbenzoic acid (1.0 equiv) is added dropwise to piperidine (1.2 equiv) in DCM at 0°C.
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The mixture is stirred at room temperature for 2 hours, yielding 4-(piperidine-1-sulfonyl)benzoic acid (88% yield).
Characterization :
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¹H NMR (DMSO-d₆): δ 1.45–1.52 (m, 6H, piperidine), 3.10–3.15 (t, 4H, N–CH₂), 7.85–8.10 (m, 4H, aromatic).
Coupling to Form the Benzamide
Activation of Carboxylic Acid
The benzoic acid is converted to its acyl chloride using SOCl₂ :
Amide Bond Formation
The acyl chloride is coupled with 1-(4-chlorophenyl)-1H-tetrazole-5-methanamine using a Schotten-Baumann protocol:
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The amine (1.0 equiv) is dissolved in NaOH (10% aq.) and cooled to 0°C.
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4-(Piperidine-1-sulfonyl)benzoyl chloride (1.1 equiv) in dioxane is added dropwise.
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The mixture is stirred for 1 hour, and the precipitate is filtered to yield the target compound (82% yield).
Purification :
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Recrystallization from EtOH/H₂O (3:1) affords pure product (mp 214–216°C).
Mechanistic Insights and Reaction Optimization
Tetrazole Cycloaddition Regioselectivity
The [3+2] cycloaddition proceeds via coordination of the nitrile to Lewis acids (e.g., Zn²⁺), polarizing the C≡N bond for azide attack. Regioselectivity favors the 1,5-disubstituted tetrazole due to steric and electronic effects.
Sulfonylation Efficiency
Sulfonylation yields depend on the nucleophilicity of the amine. Piperidine’s high basicity ensures rapid reaction with the electrophilic sulfonyl chloride.
Coupling Reaction Kinetics
The Schotten-Baumann method minimizes hydrolysis of the acyl chloride, ensuring high coupling efficiency. Excess base neutralizes HCl, driving the reaction to completion.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.60 (m, 6H, piperidine), 3.10–3.25 (t, 4H, N–CH₂), 4.85 (s, 2H, CH₂NH), 7.50–8.20 (m, 8H, aromatic).
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IR (KBr): υ 3340 (NH), 1675 (C=O), 1345, 1160 (SO₂).
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ESI-MS : m/z 486.1 [M+H]⁺.
Purity Assessment
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HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).
Q & A
Q. What are the optimal synthetic routes for preparing N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide, and how can reaction yields be maximized?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrazole ring and subsequent coupling with the piperidine-sulfonyl benzamide moiety. Key steps include:
- Tetrazole activation : Use coupling agents like EDC/HOBt or DCC to facilitate amide bond formation between the tetrazole-methylamine intermediate and the benzamide core .
- Sulfonylation : Introduce the piperidine-sulfonyl group via sulfonyl chloride intermediates under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
Optimization strategies: - Monitor reaction progress using TLC or HPLC to identify side products (e.g., hydrolysis of sulfonyl chlorides) .
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to improve final compound purity (>95%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer: Combine NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for definitive confirmation:
- ¹H NMR : Key signals include the tetrazole proton (δ 8.5–9.5 ppm), piperidine methylene (δ 3.0–3.5 ppm), and aromatic protons (δ 7.2–7.8 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
For crystallographic validation, use X-ray diffraction (SHELXL software) to resolve bond lengths/angles and confirm stereochemistry .
Q. What analytical techniques are recommended for assessing purity and stability under varying conditions?
- Methodological Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<0.5%) and monitor degradation (e.g., hydrolysis of the sulfonamide group) .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition temperature >200°C indicates suitability for high-temperature applications) .
- pH stability studies : Incubate the compound in buffers (pH 1–12) and analyze via LC-MS to identify acid/base-sensitive functional groups (e.g., tetrazole ring) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., cannabinoid receptors) using the compound’s 3D structure (optimized via DFT calculations at the B3LYP/6-31G* level) .
- QSAR/CoMFA : Develop 3D-QSAR models to correlate structural features (e.g., electron-withdrawing chloro group, sulfonamide topology) with activity. Validate models using leave-one-out cross-validation (q² > 0.5) .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze hydrogen bonds (<3.5 Å) and hydrophobic interactions with key residues (e.g., Ser383 in CB1 receptors) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Orthogonal assays : Compare IC₅₀ values from radioligand binding (e.g., [³H]CP55940 displacement) with functional assays (e.g., cAMP inhibition) to distinguish antagonist vs. inverse agonist effects .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolism (e.g., CYP3A4-mediated oxidation of the piperidine ring) .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate contributions of specific substituents to activity .
Q. How does the compound’s electronic configuration influence its reactivity in catalytic or photochemical applications?
- Methodological Answer:
- DFT calculations (Gaussian 16) : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the tetrazole ring’s high HOMO density (−5.2 eV) suggests susceptibility to oxidation .
- UV-Vis spectroscopy : Measure absorption maxima (e.g., λₘₐₓ ~270 nm for π→π* transitions) and correlate with photostability under UV irradiation .
- Electrochemical profiling : Use cyclic voltammetry to identify redox potentials (e.g., E₁/2 = −1.1 V vs. Ag/AgCl for sulfonamide reduction) .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Methodological Answer:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation at 4°C to grow single crystals .
- Additive screening : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize π-π interactions between aromatic rings .
- Cryocooling : Flash-freeze crystals in liquid N₂ to reduce thermal motion and improve diffraction resolution (<1.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
